molecular formula C13H14BrF3O3 B8153328 (4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester

(4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester

Cat. No.: B8153328
M. Wt: 355.15 g/mol
InChI Key: LYUDPYDDHXICCP-UHFFFAOYSA-N
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Description

(4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester is a chemical compound that belongs to the class of phenoxyacetic acid derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester typically involves the reaction of 4-bromo-2-trifluoromethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form phenols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxyacetic acid derivatives.

    Hydrolysis: The major product is 4-bromo-2-trifluoromethyl-phenoxyacetic acid.

    Oxidation and Reduction: Products include quinones and phenols, respectively.

Scientific Research Applications

(4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-Bromo-2-trifluoromethyl-phenoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the trifluoromethyl group and ester moiety.

    4-Bromo-2,5-difluorobenzoic acid: Contains additional fluorine atoms and exhibits different chemical properties.

Properties

IUPAC Name

tert-butyl 2-[4-bromo-2-(trifluoromethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(14)6-9(10)13(15,16)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUDPYDDHXICCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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